Icosyl icosenoate
Description
Icosyl icosenoate, a long-chain fatty acid ester, is composed of icosanol (C20 alcohol) esterified with icosenoic acid (C20:1 carboxylic acid). This structure confers high lipophilicity, making it suitable for applications in cosmetics, lubricants, and specialty coatings. Long-chain esters like this compound are characterized by their stability, low volatility, and ability to form hydrophobic films .
Properties
CAS No. |
93882-46-3 |
|---|---|
Molecular Formula |
C40H78O2 |
Molecular Weight |
591.0 g/mol |
IUPAC Name |
icosyl (E)-icos-2-enoate |
InChI |
InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36,38H,3-35,37,39H2,1-2H3/b38-36+ |
InChI Key |
ZQQPOGSRTFDKKJ-BSKJHSHCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Icosyl icosenoate can be synthesized through the esterification reaction between icosanoic acid and icosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, icosanoic acid and icosanol, are mixed in the presence of a catalyst and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove the water formed during the reaction, resulting in the formation of this compound.
Chemical Reactions Analysis
Hydrolysis of Icosyl Icosanoate
Esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids (or their salts) and alcohols.
Acid-Catalyzed Hydrolysis
-
Mechanism : Protonation of the carbonyl oxygen, nucleophilic attack by water, and cleavage of the ester bond7.
-
Products : Icosanoic acid and icosanol4.
-
Conditions : Dilute H₂SO₄, heat (reflux).
| Reaction | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | H₂SO₄, H₂O, heat | Icosanoic acid, icosanol |
Base-Catalyzed Hydrolysis (Saponification)
-
Mechanism : Nucleophilic attack by hydroxide ions, leading to formation of carboxylate salts4.
-
Products : Sodium icosenoate and icosanol.
-
Conditions : NaOH, aqueous solution, heat.
| Reaction | Conditions | Products |
|---|---|---|
| Saponification | NaOH, H₂O, heat | Sodium icosenoate, icosanol |
Transesterification
Ester interchange with other alcohols/esters.
-
Reagents : Excess alcohol (e.g., methanol) and acid/base catalyst (e.g., H₂SO₄).
-
Products : Methyl icosenoate and icosanol4.
-
Conditions : Reflux, distillation.
| Reaction | Conditions | Products |
|---|---|---|
| Transesterification | Methanol, H₂SO₄, heat | Methyl icosenoate, icosanol |
Oxidation and Reduction
-
Oxidation : Esters are generally resistant to oxidation, but under strong conditions (e.g., KMnO₄/H⁺), cleavage of the ester bond may occur, leading to carboxylic acids or ketones4.
-
Reduction : LiAlH₄ reduces esters to alcohols, but this is less common for long-chain esters due to steric hindrance4.
Environmental and Biological Reactions
-
Biodegradation : Long-chain esters like icosyl icosenoate are susceptible to microbial degradation, particularly by lipases in aqueous environments .
-
Hydrolytic Stability : Stability in acidic/basic aqueous solutions depends on reaction conditions (e.g., pH, temperature).
Analytical Methods
Scientific Research Applications
Icosyl icosenoate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, surfactants, and cosmetics.
Mechanism of Action
The mechanism of action of icosyl icosenoate involves its interaction with biological membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can be hydrolyzed by esterases to release icosanoic acid and icosanol, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Esters
Icosyl Acetate (C22H44O2)
- Molecular Formula : C22H44O2.
- Properties: Prepared from acetic acid and icosanol, it is a colorless to pale yellow liquid with a pungent odor. Insoluble in water but miscible with organic solvents.
- Applications: Primarily used as a plasticizer and fragrance carrier. Its shorter acyl chain (C2 vs. C20 in icosenoate) reduces its hydrophobicity compared to icosyl icosenoate .
Icosyl Palmitate (C36H72O2)
- Molecular Formula : C36H72O2; molecular weight = 536.97 g/mol.
- Properties : A saturated ester with a logP of 13.7, indicating extreme lipophilicity. Analyzed via reverse-phase HPLC using acetonitrile/water/phosphoric acid mobile phases .
- Applications: Common in skincare formulations for its emollient properties. The saturated C16 acyl chain enhances oxidative stability compared to unsaturated icosenoate .
Icosyl Docosanoate (Arachidyl Behenate; C42H84O2)
- Molecular Formula : C42H84O2; molecular weight = 621.12 g/mol.
- Properties: A fully saturated ester requiring storage at −20°C to prevent degradation. Its extended carbon chain (C22 acyl) increases melting point and rigidity compared to icosenoate .
- Applications : Used in high-performance lubricants and waxes.
Icosa-5,8,11,14-tetraenoic Acid Icosyl Ester (C40H72O2)
- Molecular Formula : C40H72O2; molecular weight = 584.9985 g/mol.
- Properties: Contains four cis double bonds (Z configuration), lowering its melting point and increasing reactivity. The unsaturation makes it prone to oxidation, unlike saturated icosenoate derivatives .
- Applications: Investigated for use in bio-based polymers and lipid nanoparticles.
Icosyl 3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-enoate (C30H50O4)
- Molecular Formula : C30H50O4; molecular weight = 474.37 g/mol.
- Properties: A phenolic ester with a ferulic acid moiety, introducing antioxidant activity. The polar hydroxy and methoxy groups enhance water solubility compared to purely aliphatic esters like icosenoate .
- Applications: Potential use in pharmaceuticals for its anti-inflammatory and UV-protective properties.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Solubility | Key Applications |
|---|---|---|---|---|---|
| This compound | C40H78O2 | 590.00* | ~15.0 | Organic solvents | Lubricants, coatings |
| Icosyl Acetate | C22H44O2 | 340.59 | ~8.2 | Organic solvents | Plasticizers, fragrances |
| Icosyl Palmitate | C36H72O2 | 536.97 | 13.7 | Organic solvents | Skincare emollients |
| Icosyl Docosanoate | C42H84O2 | 621.12 | ~16.5 | Organic solvents | High-temperature lubricants |
| Icosyl Tetraenoate | C40H72O2 | 584.9985 | ~12.0 | Organic solvents | Bio-polymers |
| Icosyl Ferulate Derivative | C30H50O4 | 474.37 | ~6.5 | Partially polar solvents | Pharmaceuticals, antioxidants |
*Estimated based on structural analogs.
Key Research Findings
Lipophilicity Trends: Increasing acyl chain length correlates with higher logP values. Saturated esters (e.g., icosyl palmitate) exhibit greater oxidative stability than unsaturated variants (e.g., icosa-tetraenoate) .
Functional Group Impact: Polar groups (e.g., phenolic moieties in icosyl ferulate) reduce logP by 50–60% compared to aliphatic esters, broadening biocompatibility .
Analytical Methods : Reverse-phase HPLC is effective for separating long-chain esters like icosyl palmitate, but unsaturated esters may require modified mobile phases to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
